molecular formula C12H13NO4 B3022758 2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid CAS No. 1005134-08-6

2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid

Cat. No.: B3022758
CAS No.: 1005134-08-6
M. Wt: 235.24 g/mol
InChI Key: KLXUFFRUHFHLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid ( 1005134-08-6) is a high-purity chemical building block with a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol . This compound features a rigid, bicyclic methanoisoindole core structure, which is of significant interest in medicinal chemistry and pharmaceutical research for designing novel bioactive molecules. Compounds based on the 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione scaffold have demonstrated substantial research value as key intermediates in drug discovery efforts. Specifically, this structural motif is recognized in the development of positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs), such as the probe molecule ML182 reported by the NIH Molecular Libraries Program, which targets mGlu4 for neurological research . The incorporation of the methyl group and the acetic acid side chain on this scaffold provides versatile handles for further chemical modification, enabling researchers to fine-tune the properties of potential therapeutic candidates. This product is intended for research applications as a synthetic intermediate and should be stored according to recommended cold-chain transportation protocols to ensure stability . This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12-7-3-2-6(4-7)9(12)10(16)13(11(12)17)5-8(14)15/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXUFFRUHFHLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)N(C2=O)CC(=O)O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387978
Record name (3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005134-08-6
Record name (3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid typically involves multiple steps:

  • Initial Cyclization: : Starting with appropriate precursors, cyclization reactions form the core methanoisoindole structure. This often involves high temperatures and the presence of catalysts.

  • Functional Group Modifications: : Introduction of dioxo groups through oxidation reactions using agents like potassium permanganate or chromium trioxide.

  • Methylation: : A methyl group is added to the structure via methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial-scale production may involve:

  • Continuous Flow Reactors: : These allow for better control over reaction conditions and scaling up.

  • Catalysis: : Use of industrial catalysts to speed up reaction times and increase yields.

  • Purification Processes: : Crystallization and chromatography are commonly used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions:

  • Oxidation: : Can be oxidized to introduce or modify oxygen-containing functional groups.

  • Reduction: : Reduction reactions might be used to modify the core ring structure.

  • Substitution: : Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation: : Introduction of additional carbonyl groups.

  • Reduction: : Removal of oxygen functionalities, creating more saturated compounds.

  • Substitution: : Halogenated derivatives with varied biological activities.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties: Preliminary studies suggest that it may have potential anti-inflammatory effects, making it relevant for treating conditions characterized by inflammation.
  • Analgesic Effects: There is evidence to support its analgesic properties, which could be beneficial in pain management therapies.
  • Neurotransmitter Modulation: Structural analogs of this compound have shown promise in modulating neurotransmitter systems. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Synthetic Methodologies

The synthesis of 2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: To form the bicyclic structure.
  • Functional Group Modifications: Such as acylation or alkylation to introduce the acetic acid moiety.
  • Purification Techniques: Including recrystallization and chromatography to optimize yield and purity.

These synthetic routes are designed to maximize the yield while minimizing by-products.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(1,3-Dioxo-3a,4,7-tetrahydroisoindole)Diketone structure similar to the target compoundLacks the acetic acid moiety
5-Methylisoxazole-3-carboxylic acidContains a carboxylic acid groupDifferent heterocyclic structure
4-AminoquinolineContains an amino groupExhibits different biological activity related to antimalarial properties

This table illustrates how variations in functional groups influence the biological activities and synthetic applications of these compounds.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various receptors:

  • Neurotransmitter Receptors: Initial findings indicate that this compound may interact with specific neurotransmitter receptors involved in pain perception and inflammation pathways.

These interactions are crucial for understanding its potential therapeutic applications and guiding future research directions .

Mechanism of Action

2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid exerts its effects through:

  • Binding to Enzymes: : Inhibits enzyme activity by binding to the active site.

  • Pathway Modulation: : Modulates biochemical pathways by interacting with specific molecular targets.

  • Signal Transduction: : Interferes with signal transduction processes, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carboxylic Acid Derivatives

Variations in the carboxylic acid chain length or substitution pattern significantly alter physicochemical and biological properties:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid (Target) Acetic acid C₁₂H₁₃NO₄ Rigid linker for polymers; potential bioactive applications
3-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid Propanoic acid C₁₂H₁₃NO₄ 75% synthesis yield; used in polymerizable monomers
4-(4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenylsulfonamido)benzoic acid Benzoic acid/sulfonamide C₂₃H₁₉N₂O₆S Antiviral activity (Coxsackievirus B3); mp 241–243°C; distinct NMR profile

Key Observations :

  • Biological Activity : The sulfonamide-linked benzoic acid derivative () demonstrates targeted antiviral applications, unlike the simpler acetic acid variant.

Functional Group Modifications

Substitutions on the isoindole core or acetic acid group influence reactivity and application:

Compound Name Functional Group Key Properties/Applications Reference
tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate tert-Butyl carbonate Protecting group for amines; bp 360.9°C; used in controlled-release formulations
2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate Uronium tetrafluoroborate Coupling reagent in peptide synthesis; enhances amide bond formation efficiency
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide Chromene-oxygen acetamide Antimicrobial activity; synthesized via ZnCl₂-catalyzed reflux

Key Observations :

  • Protecting Groups : The tert-butyl carbonate derivative () is stable under acidic conditions, enabling selective deprotection in multi-step syntheses.
  • Reactivity : Uronium salts () are superior to carboxylic acids in activating carboxyl groups for nucleophilic substitution.
Bioconjugation and Drug Design
  • Aminoglycoside Derivatives: Esters like (3aR,4S,7R,7aS)-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 2-(Fmoc-amino)acetate () are intermediates in antibiotic development, leveraging the norbornene core for steric stabilization.
  • Anticonvulsant Agents : Morpholine acetamides derived from similar isoindole diones exhibit CNS activity .
Polymer Chemistry
  • Reversible Polymerization: Compounds like 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid () are copolymerized with norbornene monomers to form stimuli-responsive gels.

Biological Activity

2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid is a complex organic compound with the molecular formula C₁₂H₁₃N₁O₄ and a molecular weight of 235.24 g/mol. Its unique bicyclic structure incorporates both dioxo and tetrahydroisoindole moieties, making it a subject of significant interest in medicinal chemistry and synthetic applications. This compound has been preliminarily studied for its biological activities, particularly its potential anti-inflammatory and analgesic properties.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory effects. Initial studies have suggested that it can modulate neurotransmitter systems which could be beneficial in treating conditions associated with pain and inflammation. The compound's interactions with specific neurotransmitter receptors are believed to influence signaling pathways related to these conditions.

The proposed mechanism of action involves the compound's ability to bind to various receptors and enzymes that are integral to inflammatory processes. This binding may inhibit the activity of pro-inflammatory mediators or enhance the effects of anti-inflammatory pathways. Further studies are required to elucidate the exact biochemical pathways involved.

Case Studies and Research Findings

While comprehensive clinical data on this specific compound is limited, several studies involving structurally similar compounds provide insights into its potential biological activities:

  • Analgesic Effects : Similar compounds have shown efficacy in reducing pain responses in animal models by interacting with opioid receptors.
  • Neurotransmitter Modulation : Structural analogs have been documented to affect serotonin and dopamine pathways, suggesting potential implications for mood disorders and chronic pain management.

Comparative Analysis with Structural Analogues

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-(1,3-Dioxo-3a,4,7-tetrahydroisoindole)Diketone structure similar to the target compoundLacks the acetic acid moiety
5-Methylisoxazole-3-carboxylic acidContains a carboxylic acid groupDifferent heterocyclic structure
4-AminoquinolineContains an amino groupExhibits different biological activity related to antimalarial properties

This table illustrates how variations in structural features influence biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3A-methyl...yl)acetic acid, and how can reaction conditions be optimized for improved yield?

A typical synthesis involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., analogous to the method for 3-formyl-1H-indole-2-carboxylic acid derivatives) . Optimization may include Design of Experiments (DOE) to vary temperature, solvent polarity, and stoichiometric ratios. Continuous-flow synthesis, as demonstrated for structurally related triazole-acetic acid derivatives, could enhance sustainability and scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the bicyclic methanoisoindole core and acetic acid sidechain. High-resolution mass spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (1,3-dioxo) and carboxylic acid groups. X-ray crystallography, if feasible, resolves stereochemistry (e.g., as applied to (3aS,7aR)-configured analogs) .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi, referencing protocols for methoxyphenyl-triazole-thioacetic acid derivatives .
  • Enzyme inhibition : Kinetic assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to indoleacetic acid analogs .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the 3D structure and molecular orbitals, enabling docking studies with proteins like COX-2 or bacterial enzymes. Molecular dynamics simulations assess binding stability under physiological conditions, as demonstrated for isoindole-dione derivatives .

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

  • Meta-analysis : Compare experimental variables (e.g., bacterial strain specificity, assay pH) across studies on methoxyphenyl-triazole derivatives .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups, dioxo moieties) to isolate pharmacophores responsible for activity .

Q. How can continuous-flow chemistry improve the synthesis of this compound?

Adopting microreactor technology reduces reaction time and waste generation. For example, triazole-acetic acid synthesis under continuous-flow achieved 85% yield in 10 minutes vs. 8 hours in batch . Parameters like flow rate, temperature, and catalyst loading must be optimized via real-time monitoring (e.g., inline IR spectroscopy).

Q. How should stability studies be designed to evaluate environmental or metabolic degradation?

  • Hydrolytic stability : Incubate the compound at varying pH (1–13) and analyze degradation products via LC-MS .
  • Photolytic stability : Expose to UV-Vis light (300–800 nm) and track decomposition kinetics using HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .

Q. What role do molecular orbitals play in the compound’s reactivity and spectroscopic properties?

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, predict electrophilic/nucleophilic sites. For example, the dioxo group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in nucleophilic substitutions. Frontier orbital analysis also correlates with UV-Vis absorption bands .

Methodological Considerations

  • Theoretical framework : Link studies to enzyme inhibition models (e.g., COX-2 active site topology) or environmental fate theories (e.g., QSAR for biodegradation) .
  • Experimental design : Use randomized block designs with split plots for multifactorial studies (e.g., evaluating rootstock effects on compound stability in plants) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid

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